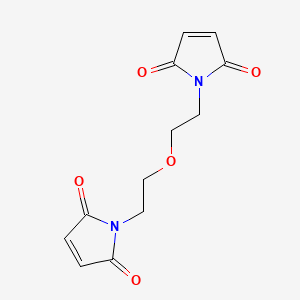
Cyclobutanone, 2,2-dichloro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobutanone, 2,2-dichloro-3-methyl- is a chemical compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutanone, where two chlorine atoms and one methyl group are substituted at the 2 and 3 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane derivatives . In this method, appropriate precursors undergo cycloaddition under controlled conditions to form the cyclobutane ring structure.
Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride (HgCl2) and cadmium carbonate (CdCO3) .
Industrial Production Methods
Industrial production methods for cyclobutanone, 2,2-dichloro-3-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
化学反応の分析
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the methyl group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Cyclobutanone, 2,2-dichloro-3-methyl- can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted cyclobutanone derivatives.
科学的研究の応用
Cyclobutanone, 2,2-dichloro-3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of cyclobutanone, 2,2-dichloro-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Cyclobutanone, 2,2-dichloro-3-methyl- can be compared with other similar compounds, such as:
Cyclobutanone, 2-hydroxy-2-methyl-: This compound has a hydroxyl group instead of chlorine atoms, which affects its chemical properties and reactivity.
Cyclobutanone, 2,2-dichloro-3-methoxy-:
The uniqueness of cyclobutanone, 2,2-dichloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
特性
分子式 |
C5H6Cl2O |
|---|---|
分子量 |
153.00 g/mol |
IUPAC名 |
2,2-dichloro-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |
InChIキー |
QVUWEGPHLLWLSZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=O)C1(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)



![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


